molecular formula C17H20N2O4 B2990174 1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1798638-93-3

1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2990174
CAS No.: 1798638-93-3
M. Wt: 316.357
InChI Key: MILBBLOQGAXWOU-UHFFFAOYSA-N
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Description

“1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic compound that contains an azetidine ring and a pyrrolidine-2,5-dione ring . The azetidine ring is a four-membered cyclic amine, while the pyrrolidine ring is a five-membered ring containing nitrogen .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, 1,3-disubstituted pyrrolidine-2,5-diones have been synthesized via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine and pyrrolidine rings, as well as the ethoxyphenyl and acetyl groups . The stereochemistry of the molecule would be influenced by the stereogenicity of carbons in the pyrrolidine ring .

Scientific Research Applications

Electron Transport Layer in Polymer Solar Cells

A novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) with a diketopyrrolopyrrole (DPP) backbone was synthesized for applications as an electron transport layer (ETL) in inverted polymer solar cells. This compound exhibits high conductivity and electron mobility due to the electron-deficient nature of the DPP backbone. It significantly enhances the power conversion efficiency of the devices, demonstrating the potential of such structures in photovoltaic applications (Hu et al., 2015).

Synthesis and Bioactivities of Tetramic Acid Derivatives

Research on 4-amino tetramic acid derivatives, including pyrrolidine-2,4-diones, explored their potential bioactivities. Some compounds exhibited significant herbicidal and fungicidal activities, indicating the utility of these structures in developing new agrochemicals (Liu et al., 2014).

Fungicidal Activity of Pyrrolidine-2,4-dione Derivatives

A study synthesized β-methoxyacrylate derivatives containing the pyrrolidine-2,4-dione moiety to evaluate their fungicidal activity against various plant pathogens. These compounds demonstrated visible fungicidal activities, suggesting their application in agricultural fungicides (Guihua et al., 2014).

Antimicrobial Activity of Pyrrolidine Derivatives

Synthesis of novel pyrrolidine-2,3,4-triones and their interaction with arylamines showed antimicrobial activity, highlighting the potential of these compounds in developing new antibacterial agents (Gein et al., 2003).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its biological activity. This could potentially lead to the development of new compounds with different biological profiles .

Properties

IUPAC Name

1-[1-[2-(4-ethoxyphenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-2-23-14-5-3-12(4-6-14)9-17(22)18-10-13(11-18)19-15(20)7-8-16(19)21/h3-6,13H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILBBLOQGAXWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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